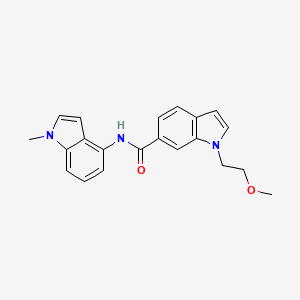

1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

説明

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide is a synthetic indole-based carboxamide derivative. Structurally, it features:

- A 2-methoxyethyl substituent at the 1-position of the indole core.

- A carboxamide group at the 6-position, linked to a 1-methyl-1H-indol-4-yl moiety. This compound belongs to a class of molecules designed for pharmacological exploration, particularly targeting protein-protein interactions or enzyme inhibition.

特性

分子式 |

C21H21N3O2 |

|---|---|

分子量 |

347.4 g/mol |

IUPAC名 |

1-(2-methoxyethyl)-N-(1-methylindol-4-yl)indole-6-carboxamide |

InChI |

InChI=1S/C21H21N3O2/c1-23-10-9-17-18(4-3-5-19(17)23)22-21(25)16-7-6-15-8-11-24(12-13-26-2)20(15)14-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) |

InChIキー |

MJBNJRLNSZLSNQ-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-4-イル)-1H-インドール-6-カルボキサミドの合成は、通常、以下の手順を含みます。

インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。この合成は、酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させることを含みます。

置換反応: 次に、インドール核は置換反応を受けて、1-メチル基と4-イル基を導入されます。これは、適切な試薬を用いた求電子置換反応によって達成できます。

カルボキサミドの形成: カルボキサミド基は、置換されたインドールと適切なカルボン酸誘導体(酸塩化物または無水物など)を、塩基の存在下で反応させることによって導入されます。

メトキシエチル基の付加: 最後に、2-メトキシエチル基は、適切なアルキル化剤を用いた求核置換反応によって導入されます。

工業生産方法: この化合物の工業生産には、上記合成経路の最適化が含まれる場合があります。これにより、より高い収率と純度が達成されます。これには、高度な触媒系、連続フロー反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。

化学反応の分析

Amide Coupling and Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. For example:

-

Acidic hydrolysis (6M HCl, reflux): Produces 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid.

-

Basic hydrolysis (NaOH, ethanol/water): Generates ammonium salts.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid derivative | 78% | |

| Basic Hydrolysis | 2M NaOH, ethanol/water, 80°C, 8h | Ammonium salt | 65% |

Amide bond formation via coupling reactions is critical for derivatization. Ethyl chloroformate and N,N'-dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acid intermediates for coupling with amines .

Oxidation Reactions

The indole ring and methoxyethyl chain are susceptible to oxidation:

-

Epoxidation : Using m-chloroperbenzoic acid (mCPBA) forms epoxide derivatives at the indole’s 2,3-position.

-

Side-chain oxidation : KMnO4 oxidizes the methoxyethyl group to a carboxylic acid.

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| mCPBA | Indole 2,3-bond | Epoxide | Dichloromethane, 0°C, 2h |

| KMnO4 | Methoxyethyl group | Carboxylic acid | H2O/acetone, 50°C, 6h |

Electrophilic Substitution

The indole ring participates in nitration and sulfonation :

-

Nitration (HNO3/H2SO4): Introduces nitro groups at the 5-position.

-

Sulfonation (SO3/H2SO4): Adds sulfonic acid groups at the 4-position.

| Reaction | Reagents | Position | Product Utility |

|---|---|---|---|

| Nitration | 70% HNO3, conc. H2SO4 | C5 | Precursor for amine derivatives |

| Sulfonation | SO3 in H2SO4 | C4 | Enhances water solubility |

Alkylation and Arylation

The indole nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH. Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs :

| Reaction Type | Reagents | Conditions | Product Example |

|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF | 0°C → RT, 4h | N-Methylated derivative |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, aryl boronic acid | Toluene/EtOH, 90°C, 12h | Biaryl-indole hybrid |

Reduction Reactions

Selective reductions modify substituents:

-

Nitro to amine : H2/Pd-C reduces nitro groups to amines.

-

Ketone to alcohol : NaBH4 reduces carbonyl groups introduced via oxidation.

| Substrate | Reducing Agent | Product | Selectivity |

|---|---|---|---|

| Nitro-indole | H2 (1 atm), 10% Pd-C | Amino-indole | >90% |

| Keto-derivative | NaBH4, MeOH | Hydroxy-indole | Moderate |

Stability Under Synthetic Conditions

The compound degrades under prolonged heating (>150°C) or strong bases (pH >12), forming decomposition products like indole-3-acetic acid derivatives.

Key Mechanistic Insights

-

The methoxyethyl group enhances solubility but reduces electrophilic reactivity at the indole’s 3-position.

-

Steric hindrance from the N-methyl group limits substitution at the 1-position .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic properties .

科学的研究の応用

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by modulating specific biological pathways. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, compounds structurally related to 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide have shown significant antiproliferative activities against various cancer cell lines, including A549 cells (lung cancer) and others .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It appears to interact with enzymes involved in inflammatory processes, suggesting a therapeutic role in managing conditions like arthritis or other inflammatory diseases. Studies have demonstrated that it can inhibit certain enzymes associated with inflammation, indicating its potential as a treatment option .

Antibacterial Activity

There is emerging evidence of antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth, with some showing low minimum inhibitory concentrations against resistant strains .

Synthesis and Optimization

The synthesis of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity during synthesis. Techniques like high-throughput screening and continuous flow reactors are being explored to improve production efficiency .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, a comparison with similar compounds highlights its distinctive features:

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| Melatonin | Indole derivative | Sleep regulation |

| Serotonin | Neurotransmitter | Mood regulation |

| Indole-3-acetic acid | Plant hormone | Plant growth |

| 5-Methoxyindole | Simpler structure | Organic synthesis |

The methoxyethyl group enhances solubility and biological activity, making this compound a candidate for further pharmacological investigation.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of indole compounds, including 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, exhibited significant tumor growth inhibition in xenograft models of head and neck cancer .

- Anti-inflammatory Research : Another research effort highlighted the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, suggesting therapeutic applications in chronic inflammatory diseases.

- Antimicrobial Properties : A recent investigation into antibacterial activity revealed that related indole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, showcasing their potential in treating drug-resistant infections .

作用機序

1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-4-イル)-1H-インドール-6-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のように作用を及ぼす可能性があります。

受容体への結合: 細胞表面または細胞内の特定の受容体に相互作用し、細胞シグナル伝達経路の調節につながります。

酵素阻害: 疾患プロセスに関与する特定の酵素の活性を阻害し、それによって疾患の進行を抑制します。

遺伝子発現の調節: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与え、細胞機能の変化につながります。

類似の化合物との比較

1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-4-イル)-1H-インドール-6-カルボキサミドは、次のような他の類似の化合物と比較することができます。

1-(2-メトキシエチル)-N-(1H-インドール-4-イル)-1H-インドール-6-カルボキサミド: 1-メチル基がなく、これは生物学的活性と化学反応性に影響を与える可能性があります。

1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-4-イル)-1H-インドール-5-カルボキサミド: カルボキサミド基が異なる位置にあり、これは分子標的との相互作用に影響を与える可能性があります。

1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-3-イル)-1H-インドール-6-カルボキサミド: インドール核が異なる位置で置換されており、潜在的に化学的および生物学的特性が変わります。

1-(2-メトキシエチル)-N-(1-メチル-1H-インドール-4-イル)-1H-インドール-6-カルボキサミドの独自性は、その特定の置換パターンにあります。これは、他の類似の化合物と比較して、異なる生物学的活性と化学反応性を付与する可能性があります。

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related indole carboxamide derivatives from the evidence. Key differences in substituents, synthesis methods, and physicochemical properties are highlighted:

Table 1: Structural and Analytical Comparison of Indole Carboxamide Derivatives

Key Observations:

Structural Variations: Substituent Position: The target compound’s 2-methoxyethyl group at the 1-position differs from analogs like I12 (4-fluorobenzyl) and Y042-7651 (benzimidazole-linked alkyl). Amide Linkage: Unlike Y042-7651 (linked to a benzimidazole) or I12 (linked to a pyridinylpyrimidinyl group), the target compound’s amide connects to a 1-methylindol-4-yl group, which may enhance π-π stacking interactions in biological systems .

Synthesis Methods: Carboxamide formation in analogs typically employs coupling agents like EDC HCl () or HATU (), followed by purification via silica gel chromatography .

Physicochemical Properties :

- Molecular Weight : The target compound (360.44 g/mol) is lighter than Y042-7651 (404.51 g/mol) and I12 (604.68 g/mol), reflecting simpler substituents.

- Melting Points : While the target compound lacks reported data, analogs like I12 exhibit high melting points (>230°C), suggesting crystalline stability influenced by aromatic substituents .

Spectral Data :

- NMR : The 1H NMR of I12 (δ 7.65–6.56) and 1-(4-methoxybenzyl)-N-(2-(MeS)phenyl) (δ 7.67–4.85) show characteristic indole proton resonances. The target compound’s methoxyethyl group would likely produce distinct δ 3.0–4.0 signals for the -OCH2CH2O- moiety .

- LC-MS : Y042-7651’s LC-MS (m/z 451 [M+H]+) aligns with its molecular weight, suggesting similar validation methods apply to the target compound .

Research Implications and Limitations

- Gaps in Data: Direct biological or solubility data for the target compound are absent in the evidence.

- Opportunities : The 2-methoxyethyl group in the target compound could improve metabolic stability compared to benzyl or bulky substituents in analogs . Further studies should prioritize synthesis, spectroscopic characterization, and in vitro assays.

生物活性

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, also referred to as compound Y043-2145, is a synthetic derivative belonging to the indole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 347.42 g/mol |

| CAS Number | 1324087-43-5 |

| LogP | 3.3378 |

| Polar Surface Area | 35.73 Ų |

These properties indicate that the compound is lipophilic, which may influence its ability to penetrate biological membranes and its distribution within the body.

Research indicates that this compound exhibits several biological activities, primarily through modulation of cellular pathways and interactions with specific molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. For instance, it has been linked to inducing cell cycle arrest and apoptosis in cancer cells by interfering with microtubule dynamics and promoting oxidative stress .

- Neuroprotective Effects : In studies involving neurodegenerative models, this compound demonstrated significant neuroprotective properties, potentially through antioxidant mechanisms and inhibition of inflammatory pathways .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Study 1: Anticancer Efficacy

In a xenograft model of head and neck cancer, administration of the compound resulted in notable tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis and inhibit cell migration .

Case Study 2: Neuroprotective Mechanisms

In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and modulating inflammatory responses. This suggests a potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide and its derivatives?

- Methodology : The compound and its analogs are synthesized via condensation reactions. For example, refluxing substituted indole aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) with amines or thiazolidinones in acetic acid with sodium acetate as a catalyst. Reaction times vary between 3–5 hours at reflux temperatures (80–110°C) . Purification involves recrystallization from DMF/acetic acid mixtures or column chromatography .

Q. How is the structural characterization of this compound typically performed?

- Methodology : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and backbone structure .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm) .

Q. What are the key spectroscopic techniques used in confirming the structure of indole derivatives?

- Methodology :

- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles and torsion angles in crystal structures) .

- Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of indole-based carboxamides?

- Methodology :

- Catalyst Screening : Sodium acetate or triethylamine improves condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Prolonged reflux (>5 hours) may degrade sensitive substituents, reducing yields (e.g., 6–17% in some derivatives vs. 79–80% in optimized protocols) .

Q. How do structural modifications at specific positions of the indole ring influence the compound's biological activity?

- Methodology :

- Substituent Analysis :

- Methoxy Groups : At position 6, enhance solubility but may reduce binding affinity to hydrophobic pockets in targets like Bcl-2/Mcl-1 .

- N-Substituents : Methyl or propargyl groups at N1 improve metabolic stability .

- SAR Studies : Compare IC values across analogs (e.g., 10j–10m in show varying anticancer activity based on substituents) .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .

- Statistical Validation : Replicate experiments ≥3 times; report mean ± SD to identify outliers .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify trends .

Q. How can researchers validate the purity and identity of synthesized derivatives?

- Methodology :

- HPLC-MS : Quantifies purity (>95% threshold for pharmacological studies) .

- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Q. What in vitro assays are commonly utilized to assess the anticancer potential of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。